5-chloro-4,6-dinitro-1H-benzimidazole
CAS No.: 32046-82-5
Cat. No.: VC18741430
Molecular Formula: C7H3ClN4O4
Molecular Weight: 242.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32046-82-5 |
|---|---|
| Molecular Formula | C7H3ClN4O4 |
| Molecular Weight | 242.57 g/mol |
| IUPAC Name | 5-chloro-4,6-dinitro-1H-benzimidazole |
| Standard InChI | InChI=1S/C7H3ClN4O4/c8-5-4(11(13)14)1-3-6(10-2-9-3)7(5)12(15)16/h1-2H,(H,9,10) |
| Standard InChI Key | RBBXTOQTGWZOAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N=CN2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Chloro-4,6-dinitro-1H-benzimidazole is defined by the molecular formula C₇H₃ClN₄O₄ and a molecular weight of 242.57 g/mol . Its IUPAC name, 5-chloro-4,6-dinitro-1H-benzimidazole, reflects the substitution pattern on the benzimidazole ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 32046-82-5 | |
| Density | 1.855 g/cm³ | |
| Boiling Point | 563.7°C at 760 mmHg | |
| LogP (Partition Coefficient) | 3.079 | |
| SMILES | C1=C2C(=C(C(=C1N+[O-])Cl)N+[O-])N=CN2 |
The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets .
Spectroscopic Confirmation
Structural validation employs:
-
Infrared Spectroscopy (IR): Peaks at 1,540 cm⁻¹ and 1,350 cm⁻¹ confirm nitro group stretching vibrations, while a band near 750 cm⁻¹ corresponds to C-Cl bonds.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 8.2–8.5 ppm (aromatic protons) and δ 13.2 ppm (imidazole NH) align with benzimidazole derivatives .
Synthetic Methodologies
Diazotization and Chlorination
A pivotal synthesis route involves diazotization of 2-amino-5,6-dichlorobenzimidazole (37) using tert-butyl nitrite in acetonitrile, followed by chlorination with copper chloride to yield 2,5,6-trichlorobenzimidazole (38a) . Subsequent silylation with N,O-bis(trimethylsilyl)acetamide (BSA) and ribosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (61) produces intermediates like 40a, which are deprotected to isolate the final compound .
Key Reaction Steps:
-
Diazotization:
-
Silylation and Ribosylation:
Alternative Pathways
For analogs like 5,6-dichloro-2-iodobenzimidazole (4d), Sandmeyer reactions face challenges, prompting the use of tert-butyl nitrite in diiodomethane to introduce iodine at position 2 . This method avoids competing nitration, achieving a 63% yield .
Biological Activities and Mechanisms
Antimicrobial Efficacy
5-Chloro-4,6-dinitro-1H-benzimidazole exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to ciprofloxacin (32–64 µg/mL) . Nitro groups undergo intracellular reduction to nitro radicals, generating reactive oxygen species (ROS) that disrupt microbial DNA and enzymes .
Comparative Activity Table:
| Pathogen | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| S. aureus (MRSA) | 32 | Ciprofloxacin (32) |
| Bacillus cereus | 64 | Amphotericin B (64) |
Stability and Pharmacokinetics
Physicochemical Stability
The compound is stable under standard conditions but degrades in the presence of strong reducing agents (e.g., NaBH₄), necessitating storage in inert atmospheres. Its lipophilicity (LogP = 3.079) suggests moderate blood-brain barrier permeability, while a polar surface area (PSA) of 120.32 Ų limits oral bioavailability .
Metabolic Pathways
Hepatic metabolism involves nitro-reductase-mediated conversion to amine derivatives, which are excreted renally . Preclinical studies recommend prodrug formulations to enhance solubility and reduce off-target effects.
Applications and Future Directions
Therapeutic Development
Ongoing research explores its utility in:
-
Antimicrobial Coatings: Impregnated into medical devices to prevent biofilm formation .
-
Combination Therapies: Synergistic use with β-lactam antibiotics to overcome resistance .
Structural Optimization
Efforts to improve efficacy focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume